molecular formula C8H9N3 B2821788 Imidazo[1,2-A]pyridin-8-ylmethanamine CAS No. 933721-91-6

Imidazo[1,2-A]pyridin-8-ylmethanamine

Cat. No. B2821788
CAS RN: 933721-91-6
M. Wt: 147.181
InChI Key: LJBHHZIHWRUOOE-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-8-ylmethanamine is a chemical compound with the CAS Number: 933721-91-6 . It has a linear formula of C8H9N3 and a molecular weight of 147.18 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 . The optimized molecular structure and its molecular orbital were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

This compound is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of this compound derivatives .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Broad Spectrum of Biological Activities

The imidazo[1,2-a]pyridine scaffold is recognized for its wide-ranging applications in medicinal chemistry due to its efficacy in various therapeutic areas. This includes anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The structural versatility of this scaffold has led to its representation in various marketed pharmaceuticals and ongoing research to develop novel therapeutic agents through structural modifications. This exploration aims to discover new derivatives and construct potential drug-like chemical libraries for biological screening in search of new therapeutic agents (Deep et al., 2016).

Enzyme Inhibitors and Receptor Ligands

The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been segmented into enzyme inhibitors, receptor ligands, and anti-infectious agents, reflecting a broad spectrum of pharmacological activities. These derivatives have shown significant potential in inhibiting various enzymes and serving as ligands for different receptors, highlighting their versatility in addressing a wide range of biological targets (Enguehard-Gueiffier & Gueiffier, 2007).

Anticancer Potential

Imidazo[1,2-a]pyridine-based compounds have been identified as promising candidates for antitumor therapy. Their mechanism of action includes the inhibition of critical pathways and enzymes involved in cancer cell proliferation, such as CDK, VEGFR, PI3K, EGFR, RGGT, and various tumor cell lines. These findings suggest that imidazo[1,2-a]pyridine derivatives have significant potential as novel anticancer agents, with some molecules currently undergoing clinical trials (Goel, Luxami, & Paul, 2016).

Synthesis and Chemical Modifications

Recent advancements in the synthesis of imidazo[1,2-a]pyridines highlight the importance of developing new methods that utilize readily available starting substrates and catalysts under mild reaction conditions. This approach is aimed at enhancing the biological activity of the compounds through functionalization and structural modification, thereby expanding their applicability in pharmaceutical contexts (Ravi & Adimurthy, 2017).

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridin-8-ylmethanamine is a complex compound with potential applications in medicinal chemistry . They have been explored as covalent inhibitors, potentially targeting proteins like KRAS G12C , a known oncogene involved in various cancers.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, often leading to irreversible inhibition. This can result in prolonged pharmacological effects even after the drug has been cleared from the body.

Biochemical Pathways

Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it’s plausible that they could affect pathways involving their target proteins. For instance, if KRAS G12C is a target, the compound could impact the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (14718 ) falls within the range generally favorable for oral bioavailability

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anticancer activity . If the compound acts as a covalent inhibitor of a protein like KRAS G12C , it could potentially inhibit the proliferation of cancer cells harboring this mutation.

Safety and Hazards

The safety information available indicates that Imidazo[1,2-A]pyridin-8-ylmethanamine is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHHZIHWRUOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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